molecular formula C25H24N2O5 B1225181 2-Phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester

2-Phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester

Cat. No. B1225181
M. Wt: 432.5 g/mol
InChI Key: YQPCMSBXQXXFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester is a member of benzamides.

Scientific Research Applications

Hydroxycinnamates and Antioxidant Activities

Hydroxycinnamates, including 2-phenylacetic acid derivatives, are widely distributed plant phenylpropanoids. They demonstrate potent in vitro and in vivo antioxidant activities. These compounds scavenge various radicals and act as chain-breaking antioxidants and reducing agents. The structural effects on the potency of antioxidant activity are significant, suggesting their role in reducing disease risk and promoting health through diet (Shahidi & Chandrasekara, 2010).

Biodegradation of Aromatic Compounds

Escherichia coli has been noted for its ability to use aromatic compounds, including phenylacetic acid derivatives, as sole carbon and energy sources. This review highlights E. coli's capability to catabolize several aromatic acids and amines, indicating its potential role in biodegradation and biotransformation, making it a model system to understand the biochemical, genetic, evolutionary, and ecological aspects of aromatic compound catabolism (Díaz et al., 2001).

Sorption of Phenoxy Herbicides

Research suggests that 2-phenylacetic acid derivatives, such as 2,4-D and other phenoxy herbicides, can be rationalized based on soil parameters including pH, organic carbon content, and oxalate extractable iron. This indicates the relevance of soil organic matter and iron oxides as sorbents for these compounds, which could be crucial in understanding environmental interactions and mitigation strategies (Werner et al., 2012).

Plant Betalains: Chemistry and Biochemistry

Betalains, which include phenylacetic acid derivatives, are vacuolar pigments with antioxidant properties and are considered safe for consumption. They contribute to health and are used in various industries, including food coloring and cosmetics. The review also discusses the biosynthesis and ecophysiological factors affecting betalain production, highlighting their commercial potential (Khan & Giridhar, 2015).

properties

Product Name

2-Phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

[2-[4-[(4-ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-phenylacetate

InChI

InChI=1S/C25H24N2O5/c1-2-31-22-14-12-21(13-15-22)27-25(30)19-8-10-20(11-9-19)26-23(28)17-32-24(29)16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,26,28)(H,27,30)

InChI Key

YQPCMSBXQXXFQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC(=O)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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